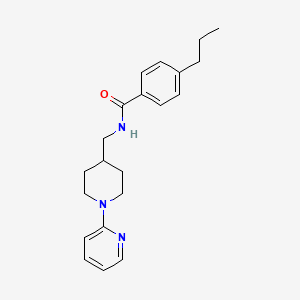
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide group, a piperidine ring, and a pyridine ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Piperidine is a heterocyclic organic compound, which is an important building block in the synthesis of many pharmaceuticals . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a piperidine ring, and a pyridine ring . The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
The structural analogs of 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide have been explored for their potential as anti-tubercular agents. These compounds have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications of the benzamide moiety can lead to potent anti-tubercular drugs.
Tyrosine Kinase Inhibition
Benzamide derivatives, including those similar to 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide , have been studied for their role in tyrosine kinase inhibition. This is particularly relevant in the treatment of chronic myelogenic leukemia, where such compounds can bind to the Abelson tyrosine kinase domain, inhibiting its activity .
Anti-Fibrotic Activity
Compounds structurally related to 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide have shown promise in anti-fibrotic activity. They have been tested on HSC-T6 cells, with some displaying better activity than established anti-fibrotic drugs like Pirfenidone . This indicates a potential application in treating fibrotic diseases.
Pharmacological Applications of Piperidine Derivatives
The piperidine moiety, present in 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide , is a common structure in many pharmaceuticals. Piperidine derivatives are known for their wide range of pharmacological applications, including analgesic, anticonvulsant, and anti-inflammatory properties . This broadens the scope of research into various therapeutic areas.
Cytotoxicity Evaluation
In the development of new pharmaceuticals, evaluating the cytotoxicity of compounds like 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is crucial. Studies have shown that certain benzamide derivatives are non-toxic to human embryonic kidney (HEK-293) cells, which is an important consideration for drug safety .
Molecular Docking Studies
Molecular docking studies of benzamide derivatives can reveal the potential interactions with biological targets. This is essential for understanding the mechanism of action and for the rational design of new drugs. The molecular interactions of these compounds have been studied, indicating their suitability for further development .
Synthesis of Novel Derivatives
The chemical structure of 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide allows for the synthesis of novel derivatives with potential biological activities. Research into the synthesis of such compounds can lead to the discovery of new therapeutic agents .
Biological Potential of Indole Derivatives
While not directly related to benzamide, the study of indole derivatives, which share some structural similarities, has shown significant biological potential, including anti-inflammatory and analgesic activities. This suggests that exploring similar structures in benzamide derivatives could yield promising results .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-5-17-7-9-19(10-8-17)21(25)23-16-18-11-14-24(15-12-18)20-6-3-4-13-22-20/h3-4,6-10,13,18H,2,5,11-12,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYTBVAYTVTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

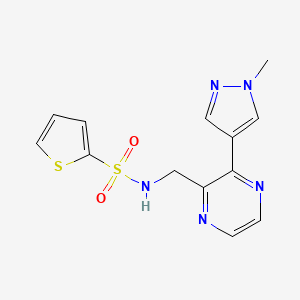
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2581561.png)
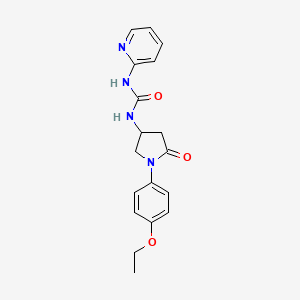

![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
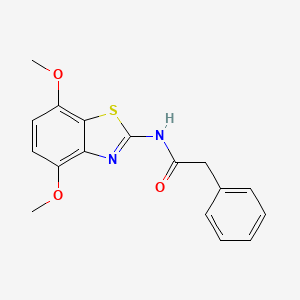
![1-(4-Methoxyphenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2581574.png)
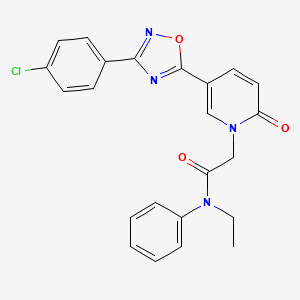
![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)
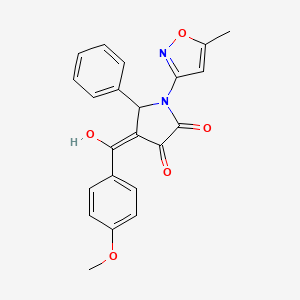
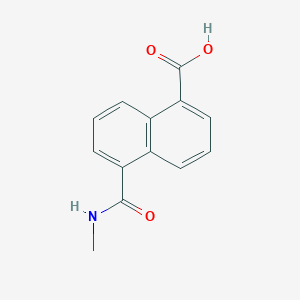

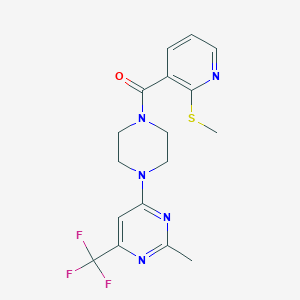
![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)